2-(1-Azido-2-cyclohexylethyl)pyrimidine
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Molecular Structure Analysis
Pyrimidines have a simple chemistry which facilitates several substitutions on their core ring through facile synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Chemical Reactions Analysis
Pyrimidines have been involved in various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .
Scientific Research Applications
DNA Repair and Photolyase Activity
Cyclobutane pyrimidine dimers are major DNA photoproducts induced by solar radiation. DNA photolyase, utilizing visible light, repairs DNA by breaking the cyclobutane ring of the dimer, a process critical for maintaining genomic integrity. Photolyases, with cofactors such as FADH- and methenyltetrahydrofolate or 8-hydroxy-5-deazariboflavin, absorb visible photons to catalyze this repair, highlighting a potential application in enhancing DNA repair mechanisms or designing drugs mimicking this natural protective process against UV-induced DNA damage (Sancar, 1994).
Antiviral Activity of Pyrimidine Nucleosides
Studies on pyrimidine nucleosides related to antiviral activities, particularly against human immunodeficiency virus (HIV), revealed that modifications on the pyrimidine ring significantly affect their potency. Such research underscores the importance of chemical modifications on pyrimidine nucleosides, potentially leading to the development of more effective antiviral drugs (Chu et al., 1989).
Pyrimidine Dimerization in DNA
Pyrimidine dimerization is a principal process in photochemical damage to DNA, potentially leading to mutations. Research on pyrimidine dimerization, especially focusing on triplet-mediated processes and the role of photosensitizers, could pave the way for novel approaches to protect DNA from photochemical damage or to develop targeted cancer therapies by exploiting this vulnerability in tumor DNA (Cuquerella et al., 2011).
Synthetic Approaches to Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidine compounds, with a wide range of applications in medicinal chemistry, have garnered significant attention. Research into their synthetic methodologies could lead to the development of new drugs or chemosynthetic strategies, further extending the utility of pyrimidine derivatives in drug development and beyond (Goel et al., 2015).
Pyrimidine-Modified Nucleoside Analogues as Anti-HIV Agents
The synthesis and evaluation of pyrimidine-modified nucleoside analogues have identified several compounds as potent inhibitors of HIV. This research not only contributes to the fight against HIV/AIDS but also exemplifies the broader applicability of pyrimidine derivatives in developing antiviral therapies (Herdewijn et al., 1987).
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Result of Action
It is known that pyrimidines, in general, exhibit a range of pharmacological effects including anti-inflammatory activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-azido-2-cyclohexylethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHBFKYPWZHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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